N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methyl-4-nitrobenzamide
Overview
Description
N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methyl-4-nitrobenzamide: is a complex organic compound that features a unique combination of functional groups, including an iodopyridine moiety, a carbamothioyl group, and a nitrobenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methyl-4-nitrobenzamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 5-iodopyridine-2-amine and 3-methyl-4-nitrobenzoic acid.
Formation of Carbamothioyl Intermediate: The 5-iodopyridine-2-amine is reacted with carbon disulfide and a suitable base to form the carbamothioyl intermediate.
Coupling Reaction: The carbamothioyl intermediate is then coupled with 3-methyl-4-nitrobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Sodium azide (NaN₃) or potassium cyanide (KCN) in the presence of a copper catalyst.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methyl-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methyl-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The carbamothioyl group can form covalent bonds with nucleophilic residues in proteins, while the nitrobenzamide moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-iodopyridin-2-yl)carbamothioyl]thiophene-2-carboxamide
- N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methylbenzamide
- N-[(5-iodopyridin-2-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide
Uniqueness
N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methyl-4-nitrobenzamide is unique due to the presence of both the iodopyridine and nitrobenzamide moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methyl-4-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN4O3S/c1-8-6-9(2-4-11(8)19(21)22)13(20)18-14(23)17-12-5-3-10(15)7-16-12/h2-7H,1H3,(H2,16,17,18,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYGVKHZBDEWHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)I)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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